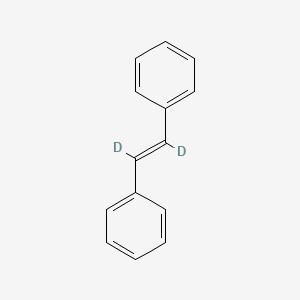
trans-Stilbene-alpha,alpha'-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Stilbene-alpha,alpha’-D2: is a deuterated derivative of trans-stilbene, a compound characterized by two phenyl groups connected by an ethylene bridge. This compound is notable for its stability and unique properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbene-alpha,alpha’-D2 typically involves the deuteration of trans-stilbene. One common method is the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using a strong base like potassium hydroxide (KOH) in the presence of heat .
Industrial Production Methods: Industrial production of trans-Stilbene-alpha,alpha’-D2 often employs catalytic hydrogenation or deuteration processes. These methods ensure high yields and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Stilbene-alpha,alpha’-D2 can undergo oxidation reactions to form stilbene oxides.
Reduction: Reduction reactions can convert trans-Stilbene-alpha,alpha’-D2 into corresponding alkanes.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Bromine (Br2) in dichloromethane (DCM) is used for bromination reactions.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Alkanes.
Substitution: Dihalogenated stilbenes.
Aplicaciones Científicas De Investigación
Chemistry: trans-Stilbene-alpha,alpha’-D2 is used as a precursor in the synthesis of various organic compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .
Biology: In biological research, trans-Stilbene-alpha,alpha’-D2 is used to study the metabolic pathways of stilbenes and their effects on cellular processes .
Industry: trans-Stilbene-alpha,alpha’-D2 is used in the production of polymers and other materials with enhanced stability and performance .
Mecanismo De Acción
The mechanism of action of trans-Stilbene-alpha,alpha’-D2 involves its interaction with various molecular targets. In biological systems, it can modulate pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s deuterated form enhances its stability and bioavailability, making it more effective in these roles .
Comparación Con Compuestos Similares
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability and stability.
Piceatannol: Another stilbene derivative with anti-inflammatory and anticancer activities.
Uniqueness: trans-Stilbene-alpha,alpha’-D2 is unique due to its deuterated form, which enhances its stability and allows for more precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C14H12 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[(E)-1,2-dideuterio-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11D,12D |
Clave InChI |
PJANXHGTPQOBST-JGAOXNKASA-N |
SMILES isomérico |
[2H]/C(=C(/[2H])\C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
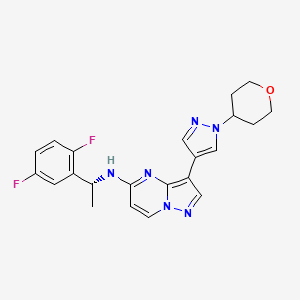
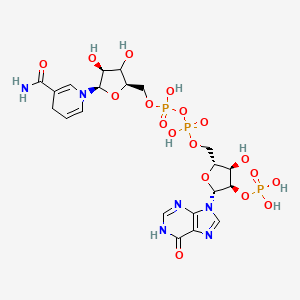
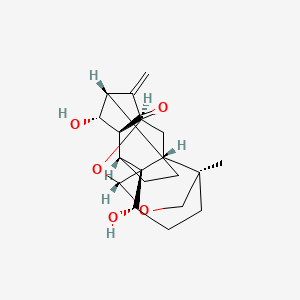
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
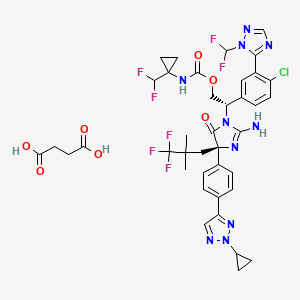
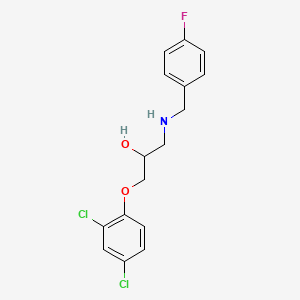
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)



